molecular formula C9H12N2O4S B5460378 2-Methoxy-5-(methylsulfamoyl)benzamide

2-Methoxy-5-(methylsulfamoyl)benzamide

Cat. No.: B5460378
M. Wt: 244.27 g/mol
InChI Key: AXXUEAFMHSCKAQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylsulfamoyl)benzamide is an organic compound with the molecular formula C9H11NO5S. It is also known as methyl 2-methoxy-5-sulfamoylbenzoate. This compound is characterized by the presence of a methoxy group, a sulfamoyl group, and a benzamide structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methylsulfamoyl)benzamide typically involves multiple steps:

    Etherification: The phenol hydroxyl group of salicylic acid is etherified to form 2-methoxybenzoic acid.

    Sulfonylation: The 2-methoxybenzoic acid is then reacted with sulfonyl chloride to introduce the sulfamoyl group, forming 5-chlorosulfonyl-2-anisic acid.

    Amination: The sulfonyl chloride derivative undergoes amination to form 2-methoxy-5-aminosulfonyl benzoic acid.

    Esterification: Finally, esterification of the carboxylic acid group yields this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

    Oxidation: Formation of 2-methoxy-5-formylbenzoic acid.

    Reduction: Formation of 2-methoxy-5-aminobenzamide.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy or sulfamoyl groups.

Scientific Research Applications

2-Methoxy-5-(methylsulfamoyl)benzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anticoagulation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxy-5-sulfamoylbenzoate: Similar structure but different functional groups.

    Methyl 5-(aminosulfonyl)-2-methoxybenzoate: Another derivative with similar properties.

    Sulpiride: A related compound used in the treatment of psychiatric disorders.

Uniqueness

2-Methoxy-5-(methylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-methoxy-5-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-11-16(13,14)6-3-4-8(15-2)7(5-6)9(10)12/h3-5,11H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXUEAFMHSCKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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